4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine
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Overview
Description
4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine is a complex organic compound that features an anthracene moiety linked to a pyridine ring through pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling brominated compounds. The use of continuous flow reactors could be considered to enhance efficiency and control over the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The anthracene moiety can participate in redox reactions.
Cyclization Reactions: The pyrazole groups can engage in cyclization under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can modify the electronic properties of the anthracene moiety .
Scientific Research Applications
4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.
Mechanism of Action
The mechanism of action of 4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine involves its interaction with molecular targets through its functional groups. The bromomethyl groups can form covalent bonds with nucleophilic sites on biomolecules, while the anthracene moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Compared to these similar compounds, 4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine is unique due to the presence of both pyrazole and bromomethyl groups. This combination provides distinct reactivity and potential for diverse applications, particularly in the development of multifunctional materials .
Properties
CAS No. |
915711-98-7 |
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Molecular Formula |
C27H19Br2N5 |
Molecular Weight |
573.3 g/mol |
IUPAC Name |
4-anthracen-9-yl-2,6-bis[3-(bromomethyl)pyrazol-1-yl]pyridine |
InChI |
InChI=1S/C27H19Br2N5/c28-16-21-9-11-33(31-21)25-14-20(15-26(30-25)34-12-10-22(17-29)32-34)27-23-7-3-1-5-18(23)13-19-6-2-4-8-24(19)27/h1-15H,16-17H2 |
InChI Key |
DYTAYXXUGXVADQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)N5C=CC(=N5)CBr)N6C=CC(=N6)CBr |
Origin of Product |
United States |
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